molecular formula C10H11N3O B8537487 1-Amino-2-(p-methoxyphenyl)imidazole

1-Amino-2-(p-methoxyphenyl)imidazole

Cat. No.: B8537487
M. Wt: 189.21 g/mol
InChI Key: AIMNGCFYHBLXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-(p-methoxyphenyl)imidazole is a chemical compound designed for research purposes only. It features an imidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . This specific derivative is of significant interest in early-stage drug discovery, particularly in the search for new therapeutic agents. Imidazole derivatives are extensively investigated for their potential as novel antibiotic compounds. Some members of this chemical class function as bacterial translation inhibitors, disrupting protein synthesis on the ribosome, which is a vital target for antibiotic development . Furthermore, structurally related imidazole compounds have demonstrated substantial research value in oncology, showing promise as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK9, which is a recognized target in cancer research, including for colorectal cancer . The presence of the p-methoxyphenyl and amino substituents on the imidazole ring makes this compound a valuable building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers can utilize it to develop novel molecules with potential activity against transcription-dependent cancers or multi-drug-resistant bacterial strains . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-methoxyphenyl)imidazol-1-amine

InChI

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)10-12-6-7-13(10)11/h2-7H,11H2,1H3

InChI Key

AIMNGCFYHBLXMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN2N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent position (e.g., N1 vs. C2 in AzoIz-a ) significantly alters electronic properties and biological interactions.

Insights :

  • The target compound’s synthesis may face challenges similar to those in , where competing reactions or purification issues arise.

Physicochemical Properties

Compound Melting Point (°C) Solubility Profile LogP (Predicted) Reference ID
1-Amino-2-(p-methoxyphenyl)imidazole Not reported Likely polar (DMSO, DMF) ~1.8 -
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid 215–217 Water, DMSO, DMF; insoluble in organics ~0.5
AzoIz-a Not reported DMSO, methanol ~2.5
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Not reported Low aqueous solubility ~3.2

Notes:

  • The amino and methoxy groups in the target compound likely enhance polarity compared to benzyl- or azo-substituted analogues .
  • Benzimidazole derivatives () exhibit higher melting points due to hydrogen bonding and rigidity.

Comparison :

  • The target compound’s amino group may enhance hydrogen-bonding interactions with biological targets compared to azo or benzyl-substituted analogues.
  • p-Methoxyphenyl groups (common in ) contribute to lipophilicity, influencing membrane permeability.

Reactivity in Chemical Reactions

  • Quinoline Formation: 1-(p-Methoxyphenyl)ethanol derivatives undergo dehydrogenation to form quinolines in high yields (82–93%) . This suggests that the p-methoxyphenyl group in the target compound may similarly participate in condensation reactions.
  • Halogenation Sensitivity : Compounds with halogen substituents (e.g., ) are prone to dehalogenation under harsh conditions, a concern for synthetic scalability.

Preparation Methods

Reaction Design and Mechanism

Microwave-assisted multi-component reactions (MCRs) have emerged as a robust strategy for synthesizing imidazole derivatives. A pivotal method involves the condensation of 2-aminoimidazole-4,5-dicarbonitrile , p-methoxybenzaldehyde , and benzoyl cyanide in pyridine under controlled microwave heating. This reaction proceeds via a Strecker-type mechanism, where the aldehyde and cyanide components facilitate cyclization. The microwave irradiation accelerates the reaction kinetics, reducing the typical reaction time from hours to 30 minutes while achieving yields up to 84%.

Key Reaction Parameters :

  • Temperature : 120°C

  • Solvent : Pyridine

  • Catalyst : None (green chemistry advantage)

  • Yield : 84%

The absence of hazardous catalysts and the use of microwave energy align with green chemistry principles, making this method environmentally favorable.

One-Pot Synthesis via Microwave-Assisted Organic Synthesis (MAOS)

Optimized Protocol

A one-pot synthesis route leverages p-methoxybenzaldehyde , ammonia , and glyoxal in aqueous sodium hydroxide under microwave irradiation. This method eliminates intermediate isolation steps, enhancing scalability. The reaction generates the imidazole core through sequential condensation and cyclization, with the amino group introduced via in situ ammonia incorporation.

Optimized Conditions :

ParameterValue
SolventWater
Temperature100°C
Irradiation Power350 W
Reaction Time10 minutes
Yield95%

This approach highlights the superiority of water as a solvent, reducing environmental impact and operational costs.

Condensation Reactions with Diamines and Aldehydes

Stepwise Functionalization

A alternative route involves the condensation of p-methoxyphenylglyoxal with guanidine hydrochloride in the presence of ammonium acetate. The reaction proceeds via the Debus-Radziszewski mechanism, forming the imidazole ring, followed by nitration and subsequent reduction to introduce the amino group.

Critical Steps :

  • Ring Formation :

    • Reagents: p-Methoxyphenylglyoxal, guanidine hydrochloride

    • Conditions: Ethanol, reflux, 6 hours

    • Intermediate: 2-(p-Methoxyphenyl)imidazole

  • Nitration :

    • Reagents: Nitric acid, sulfuric acid

    • Conditions: 0°C, 2 hours

    • Intermediate: 1-Nitro-2-(p-methoxyphenyl)imidazole

  • Reduction :

    • Reagents: Hydrogen gas, palladium on carbon

    • Conditions: Room temperature, 12 hours

    • Final Product: 1-Amino-2-(p-methoxyphenyl)imidazole

Overall Yield : 68%

Cyclization of α-Aminonitrile Precursors

Cyanide-Assisted Cyclization

A less conventional method utilizes α-aminonitrile derivatives bearing p-methoxyphenyl groups. Treatment with hydrochloric acid induces cyclization, forming the imidazole ring while retaining the amino group.

Reaction Profile :

  • Precursor : N-Cyano-p-methoxyphenylacetamidine

  • Conditions : HCl (6M), reflux, 4 hours

  • Yield : 72%

This method avoids multi-step sequences but requires specialized precursors, limiting its practicality.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeSolventScalabilityGreen Metrics
Microwave MCR8430 minPyridineModerateHigh
MAOS One-Pot9510 minWaterHighVery High
Condensation6820 hoursEthanolLowModerate
Cyanide Cyclization724 hoursHClLowLow

Key Insights :

  • Microwave-Assisted Methods (MCR and MAOS) outperform traditional routes in yield, time, and sustainability.

  • Water-Based MAOS stands out for its eco-friendliness and scalability, making it ideal for industrial applications.

Q & A

Q. How can researchers validate the regioselectivity of reactions involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) or 2D NMR (e.g., HSQC, HMBC) to track bond formation. Compare experimental results with DFT-predicted reaction pathways .

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